

# The Safety and Toxicity Profile of tcY-NH2: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ypgkf

Cat. No.: B13393553

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### Introduction:

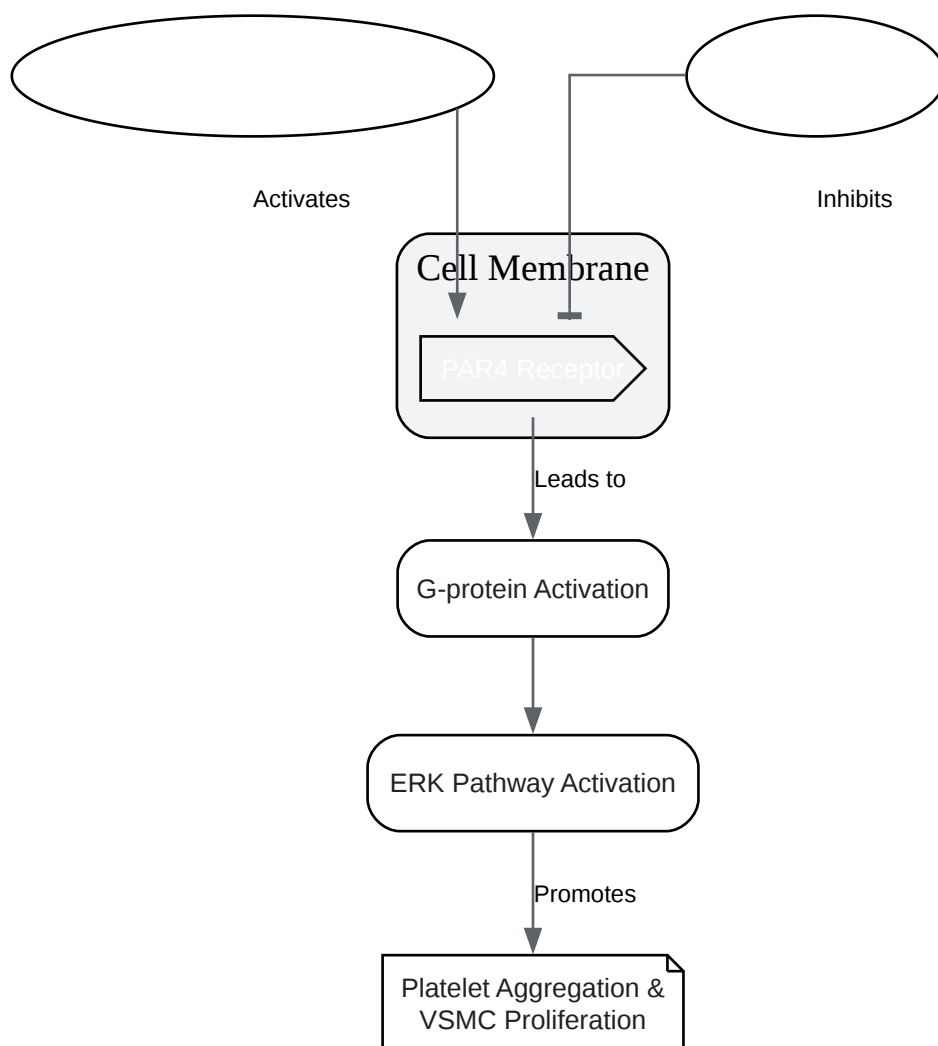
tcY-NH2, also known as (trans-Cinnamoyl)-**YPGKF**-NH2, is a selective and potent peptide antagonist of the Protease-Activated Receptor 4 (PAR4).<sup>[1][2][3][4][5]</sup> It has garnered interest in preclinical research for its role in modulating platelet aggregation and inflammation.<sup>[2][4]</sup> This technical guide provides a comprehensive overview of the currently available safety and toxicity data for tcY-NH2, with a focus on its mechanism of action, preclinical pharmacology, and known effects from in vitro and in vivo studies. It is important to note that while preclinical efficacy has been explored, dedicated, systematic toxicology studies are not widely available in the public domain.

## Chemical and Physical Properties

Property	Value	Reference
Chemical Name	(trans-Cinnamoyl)-YPGKF-NH2	[2]
Synonyms	tcY-NH2 TFA, trans-cinnamoyl-YPGKF-NH2	[5][6]
Molecular Formula	C42H50F3N7O9 (TFA salt) / C40H49N7O7 (free base)	[3][6]
Molecular Weight	853.88 g/mol (TFA salt) / 739.87 g/mol (free base)	[3][6]
CAS Number	1262750-73-1 (TFA salt) / 327177-34-4 (free base)	[3][6]
Solubility	Soluble to 1 mg/mL in water	[3]
Purity	≥95%	[3]

## Mechanism of Action

tcY-NH2 functions as a selective antagonist of PAR4, a G-protein coupled receptor primarily known for its role in thrombin-induced platelet activation. The binding of an agonist, such as thrombin or the activating peptide **AYPGKF**-NH2, to PAR4 initiates a signaling cascade. tcY-NH2 competitively inhibits this binding, thereby blocking downstream signaling pathways. A key pathway inhibited by tcY-NH2 is the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and migration.[1][5]



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Caption: Mechanism of action of tcY-NH2 as a PAR4 antagonist.

## Preclinical Pharmacology and Efficacy

While not formal toxicity studies, preclinical efficacy studies in animal models provide some insight into the biological effects and tolerance of tcY-NH2 at therapeutic doses.

## In Vitro Activity

Assay	Model	Agonist	IC50	Reference
Platelet Aggregation	Rat Platelets	AYPGKF-NH2 (10 $\mu$ M)	95 $\mu$ M	<a href="#">[2]</a>
Aorta Relaxation	Rat Aorta	-	64 $\mu$ M	<a href="#">[2]</a>
Gastric Contraction	Rat Gastric Tissue	-	1 $\mu$ M	<a href="#">[2]</a>

A concentration of 400  $\mu$ M tcY-NH2 has been shown to prevent endostatin release and platelet aggregation induced by thrombin or AY-NH2.[\[2\]](#)

## In Vivo Studies

Animal Model	Condition	Dosing Regimen	Observed Effects	Reference
Mice	Experimental Inflammation	40 ng/kg (single intrapleural injection)	Inhibited neutrophil recruitment.	[2]
Rat	Brain Death Model	0.6 mg/kg (single tail vein injection)	Alleviated liver injury (lower ALT/AST), reduced inflammatory response and apoptosis in the liver, and inhibited NF-κB and MAPK pathway activation.	[2]
Mice	Burn Injury Model	0.6 mg/kg (single intraperitoneal injection)	Increased posttraumatic activation of CD4+ Tregs in draining lymph nodes.	[2]
Isolated Rat Heart	Ischemia-Reperfusion	5 μM (15 min)	Decreased infarct size by 51% and increased recovery of ventricular function by 26%.	[2]

These studies suggest that tcY-NH2 is biologically active and generally well-tolerated at the effective doses administered in these specific models. However, they do not provide

information on the safety margin or potential toxicities at higher doses or with chronic administration.

## Safety and Toxicity Profile

Formal, publicly available toxicological data for tcY-NH<sub>2</sub> is limited. The primary source of direct safety information comes from a Material Safety Data Sheet (MSDS).

## Hazard Identification

According to the MSDS from one supplier, tcY-NH<sub>2</sub> is not classified as a hazardous substance or mixture.<sup>[6]</sup> The sheet indicates no specific hazards.<sup>[6]</sup>

## First Aid Measures

Standard first aid measures are recommended in case of exposure<sup>[6]</sup>:

- Inhalation: Move to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation.
- Skin Contact: Rinse skin with plenty of water and remove contaminated clothing.
- Eye Contact: Flush eyes with large amounts of water, removing contact lenses if present.
- Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting unless directed by medical personnel.

## Lack of Formal Toxicological Data

A comprehensive search of the scientific literature and public databases did not yield any formal studies on the following:

- Acute, sub-chronic, or chronic toxicity
- LD<sub>50</sub> (Lethal Dose, 50%)
- NOAEL (No-Observed-Adverse-Effect Level)
- Genotoxicity or mutagenicity

- Carcinogenicity
- Reproductive and developmental toxicity
- A complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile

## Experimental Protocols

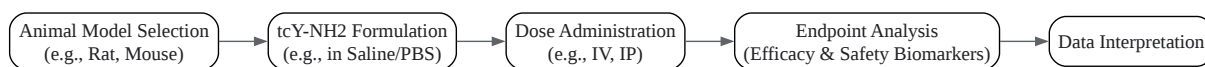
Detailed protocols for formal toxicity studies are not available. However, the methodologies for the in vivo efficacy studies can be inferred from the published literature.

## General In Vivo Dosing and Formulation

Objective: To assess the therapeutic effect of tcY-NH<sub>2</sub> in a relevant disease model.

Typical Protocol Outline:

- Animal Model: Select appropriate species and disease model (e.g., Sprague-Dawley rats for brain death model, mice for inflammation or burn injury models).
- Formulation: Prepare tcY-NH<sub>2</sub> for in vivo administration. A common, though not explicitly stated for tcY-NH<sub>2</sub>, formulation for peptides involves solubilizing the compound in a vehicle such as saline, PBS, or a mixture containing DMSO, PEG300, and Tween 80.[\[4\]](#)
- Dosing:
  - Determine the dose based on previous studies or dose-ranging experiments (e.g., 0.6 mg/kg).
  - Select the route of administration (e.g., intravenous, intraperitoneal, intrapleural).
  - Administer the compound as a single dose or repeated doses depending on the study design.
- Endpoint Analysis: At the conclusion of the study, collect relevant tissues and/or blood samples. Analyze for biomarkers of efficacy (e.g., serum ALT/AST levels, inflammatory cell counts, infarct size) and potentially for signs of toxicity (e.g., histopathology of major organs, changes in body weight).



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Caption: Generalized workflow for in vivo efficacy studies of tcY-NH2.

## Summary and Future Directions

tcY-NH2 is a promising preclinical tool for investigating the role of PAR4 in various physiological and pathological processes. The available data from in vitro and in vivo efficacy studies suggest it is effective at micromolar and sub-milligram per kilogram concentrations, respectively, without overt signs of toxicity in the reported short-term models.

However, the lack of a comprehensive and systematic toxicological evaluation is a significant data gap. To advance tcY-NH2 towards any potential clinical application, a rigorous safety assessment is mandatory. This would include, at a minimum:

- Acute toxicity studies to determine the maximum tolerated dose (MTD) and LD50.
- Repeat-dose toxicity studies (sub-chronic) in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and establish the NOAEL.
- Genotoxicity testing (e.g., Ames test, micronucleus assay) to assess mutagenic potential.
- Safety pharmacology studies to evaluate effects on vital functions (cardiovascular, respiratory, and central nervous systems).
- Full ADME profiling to understand the compound's disposition in the body.

In conclusion, while tcY-NH2 shows clear biological activity as a PAR4 antagonist, its safety and toxicity profile remains largely uncharacterized. The information presented here, based on available preclinical research and supplier data, should be considered preliminary. Researchers and drug development professionals should exercise appropriate caution and recognize the need for comprehensive toxicological evaluation before considering this compound for further development.



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## References

- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tcY-NH<sub>2</sub> | Protease-Activated Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. biorbyt.com [biorbyt.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. abmole.com [abmole.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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